molecular formula C8H5NOS B1406192 Benzo[d]isothiazole-5-carbaldehyde CAS No. 1187243-11-3

Benzo[d]isothiazole-5-carbaldehyde

Cat. No.: B1406192
CAS No.: 1187243-11-3
M. Wt: 163.2 g/mol
InChI Key: UMRIHFYJENTDJA-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-5-carbaldehyde is a heterocyclic compound that features a fused benzene and isothiazole ring system with an aldehyde functional group at the 5-position

Mechanism of Action

Target of Action

Benzo[d]isothiazole derivatives have been found to inhibit multiple biological targets and pathways . They are known to inhibit the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAM) for the metabotropic glutamate receptor 4 (mGlu4) . These mGlu4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

It is known that benzo[d]isothiazole derivatives interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of SGLT2, reducing glucose reabsorption in the kidneys and leading to a decrease in blood glucose levels .

Biochemical Pathways

Benzo[d]isothiazole derivatives affect various biochemical pathways. For instance, they can inhibit the activity of SGLT2, affecting the glucose reabsorption pathway in the kidneys . They can also act as PAMs for mGlu4, affecting glutamate signaling pathways in the brain .

Pharmacokinetics

It is known that benzo[d]isothiazole derivatives generally have high gi absorption and are bbb permeant . . These properties suggest that Benzo[d]isothiazole-5-carbaldehyde could have good bioavailability.

Result of Action

The result of the action of this compound is likely to depend on its specific targets. For instance, if it inhibits SGLT2, it could lead to a decrease in blood glucose levels . If it acts as a PAM for mGlu4, it could enhance glutamate signaling and potentially have neuroprotective effects .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, factors that affect the stability of the compound, such as temperature and pH, could influence its action . Additionally, factors that affect the expression or activity of its targets could also influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-5-carbaldehyde typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method includes the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Benzo[d]isothiazole-5-carboxylic acid.

    Reduction: Benzo[d]isothiazole-5-methanol.

    Substitution: Various substituted benzo[d]isothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Benzo[d]isothiazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[d]isothiazole-5-carbaldehyde can be compared with other similar heterocyclic compounds such as:

    Benzo[d]thiazole: Lacks the aldehyde functional group and has different reactivity and applications.

    Isothiazole: A simpler structure without the fused benzene ring, leading to different chemical properties.

    Thiazole: Similar to isothiazole but with the sulfur and nitrogen atoms in a different arrangement.

Uniqueness: The presence of both the fused benzene ring and the aldehyde functional group in this compound gives it unique reactivity and makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1,2-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIHFYJENTDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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